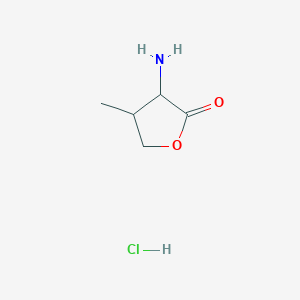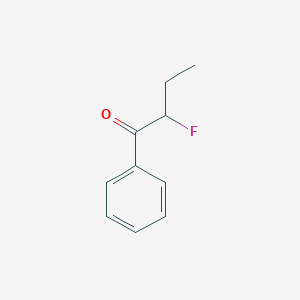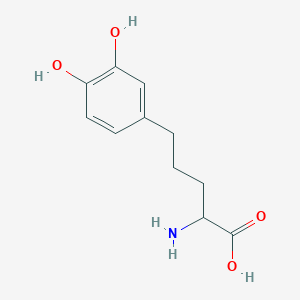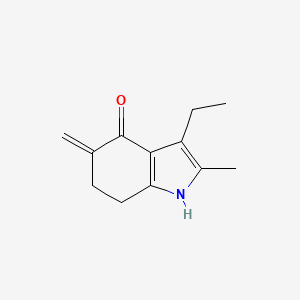
Octyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl oleate is an organic compound widely used in various industries, including cosmetics, lubricants, and pharmaceuticals. It is an ester formed from the reaction between oleic acid and octanol. This compound is known for its emollient properties, making it a popular ingredient in skincare products. Additionally, it serves as a plasticizer in polymer production and a lubricant in various mechanical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl oleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by enzymes such as lipase or by chemical catalysts. The enzymatic synthesis is often preferred due to its mild reaction conditions and high specificity. The reaction is usually carried out in a solvent-free system to avoid contamination and simplify product recovery .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by adjusting various parameters such as enzyme concentration, reaction temperature, and substrate molar ratio. Supercritical carbon dioxide and n-hexane are sometimes used as solvents to enhance the reaction efficiency and product yield .
Análisis De Reacciones Químicas
Types of Reactions
Octyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Oleic acid and octanol in the presence of a lipase enzyme or a chemical catalyst.
Hydrolysis: Water and an acid or base catalyst to break down the ester into oleic acid and octanol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to form various oxidation products.
Major Products
Esterification: this compound.
Hydrolysis: Oleic acid and octanol.
Oxidation: Various oxidation products depending on the conditions and reagents used
Aplicaciones Científicas De Investigación
Octyl oleate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production, a lubricant in mechanical systems, and an emollient in cosmetics
Mecanismo De Acción
The mechanism of action of octyl oleate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release oleic acid and octanol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to form a protective layer on the skin, reducing water loss and enhancing skin hydration .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Octyl stearate
Comparison
Octyl oleate is unique due to its specific combination of oleic acid and octanol, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. Octyl stearate, on the other hand, has a saturated fatty acid component, making it less prone to oxidation compared to this compound .
Propiedades
Número CAS |
32953-65-4 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
octyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h14-15H,3-13,16-25H2,1-2H3/b15-14- |
Clave InChI |
QTDSLDJPJJBBLE-PFONDFGASA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
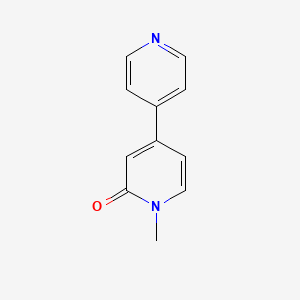
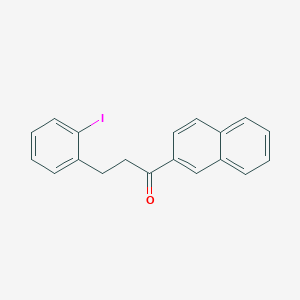
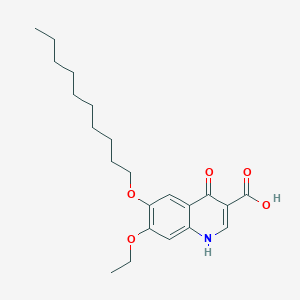
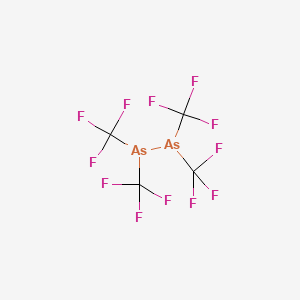
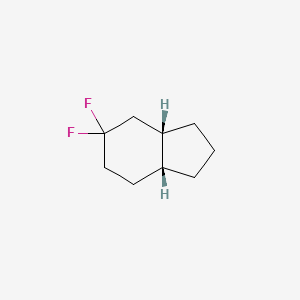
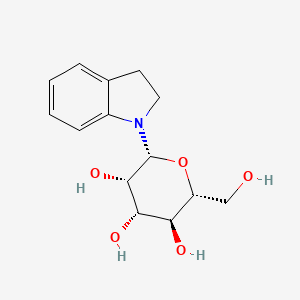
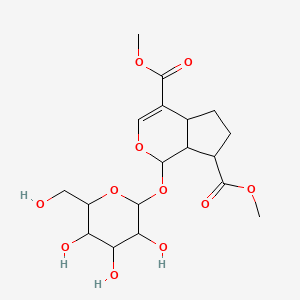
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
